molecular formula C18H29N3O4S B12477787 2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide

2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide

Cat. No.: B12477787
M. Wt: 383.5 g/mol
InChI Key: OCCUASGDHYLDTP-UHFFFAOYSA-N
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Description

2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methylamine to form N-methyl-2,4,6-trimethylbenzenesulfonamide.

    Introduction of the acetamide moiety: The sulfonamide is then reacted with 2-bromo-N-[2-(morpholin-4-yl)ethyl]acetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of sulfonamide and morpholine-containing molecules with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes. The acetamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2,4,6-trimethylbenzenesulfonamide: Lacks the morpholine and acetamide groups.

    2-(morpholin-4-yl)ethylacetamide: Lacks the sulfonamide group.

    N-[2-(morpholin-4-yl)ethyl]acetamide: Lacks the sulfonamide and trimethylbenzene groups.

Uniqueness

2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group provides potential for enzyme inhibition, while the morpholine ring enhances solubility and transport. The acetamide moiety allows for hydrogen bonding, contributing to the compound’s stability and interaction with targets.

Properties

Molecular Formula

C18H29N3O4S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C18H29N3O4S/c1-14-11-15(2)18(16(3)12-14)26(23,24)20(4)13-17(22)19-5-6-21-7-9-25-10-8-21/h11-12H,5-10,13H2,1-4H3,(H,19,22)

InChI Key

OCCUASGDHYLDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCN2CCOCC2)C

Origin of Product

United States

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